molecular formula C10H11NO4 B605315 5-Hexynoic NHS Ester CAS No. 906564-59-8

5-Hexynoic NHS Ester

Cat. No. B605315
M. Wt: 209.2
InChI Key: CXSSWEBEHUYETJ-UHFFFAOYSA-N
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Description

5-Hexynoic NHS Ester is a non-cleavable linker for bio-conjugation that contains an Azide group and an NHS group . It is widely used in the biomedical industry as a chemical reagent, commonly employed as a crosslinker in protein immobilization, enabling the conjugation of biomolecules for various applications .


Synthesis Analysis

5-Hexynoic Acid-NHS Ester has gained significant interest in the development of drug-delivery systems, bioconjugate chemistry, and targeted therapeutics . It is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), where its robust coupling capacity ensures the precise attachment of cytotoxic agents to tumor-specific antibodies .


Molecular Structure Analysis

The molecular formula of 5-Hexynoic NHS Ester is C10H11NO4 . The InChI representation is InChI=1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2 . The Canonical SMILES representation is C#CCCCC(=O)ON1C(=O)CCC1=O .


Chemical Reactions Analysis

NHS-esters react readily with compounds containing amino groups, forming a chemically stable amide bond between the labeling reagent and the target molecule . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .


Physical And Chemical Properties Analysis

The molecular weight of 5-Hexynoic NHS Ester is 209.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are both 209.06880783 g/mol . The Topological Polar Surface Area is 63.7 Ų .

Scientific Research Applications

5-Hexynoic NHS Ester is a non-cleavable linker for bio-conjugation that contains an Azide group and a NHS group . It has a molecular weight of 209.2 and a formula of C10H11NO4 . Here are some of its applications:

  • Bio-conjugation in Drug Development

    • 5-Hexynoic NHS Ester is used as a linker in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
    • The NHS group in the 5-Hexynoic NHS Ester reacts with amine groups on the antibody, while the Azide group can be used for subsequent conjugation with a drug molecule that has been modified with an alkyne group .
    • The non-cleavable nature of the linker means that the drug remains attached to the antibody until it is internalized by the target cell .
  • Cross-linking in Pharmaceutical Research

    • 5-Hexynoic NHS Ester is a versatile and highly efficient cross-linking reagent used in pharmaceutical research and development .
    • Its unique chemical structure, featuring a 5-carbon alkyne moiety and N-hydroxysuccinimide (NHS) ester functionality, allows for selective conjugation to amine-containing biomolecules .
  • Derivatizing Peptides, Antibodies, and Amine Coated Surfaces

    • This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc .
    • The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
  • Quantification of N-hydroxysuccinimide

    • 5-Hexynoic NHS Ester is used in the quantification of N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide .
    • NHS esters are used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .
    • The quantification of NHS would be a very helpful approach to identify reagent impurities or degradation of stored NHS esters .
  • Attachment of Alkyne Groups to Amino Groups

    • This NHS ester allows to attach alkyne groups to amino groups, which are ubiquitous in nature, and which are present in proteins, peptides, synthetic amino-DNA and numerous small molecules .
    • Alkyne groups can be subsequently modified and conjugated by copper-catalyzed click reaction .
  • Labeling an Antibody with Cy5-NH2
    • 5-Hexynoic NHS Ester can be used to label an antibody with Cy5-NH2 .
    • The NHS ester moiety readily hydrolyzes and becomes non-reactive; therefore, stock solutions are prepared immediately before use .
    • The NHS reagent is added to the antibody in order to achieve the desired molar excess of Cy5-NHS Ester reagent .
    • The reaction is incubated at room temperature for 60 minutes (or longer), and then excess non-reactive reagent is removed by dialysis or desalting spin column into buffer of choice .
    • The absorbance of the Cy5-antibody conjugate is measured at 280 nm and 550 nm, and the Cy5 degree of labeling (DOL) and conjugate concentration are determined .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

5-Hexynoic Acid-NHS Ester has gained significant interest in the development of drug-delivery systems, bioconjugate chemistry, and targeted therapeutics . It is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), where its robust coupling capacity ensures the precise attachment of cytotoxic agents to tumor-specific antibodies .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hex-5-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSSWEBEHUYETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexynoic NHS Ester

Citations

For This Compound
3
Citations
MH Zhang - 2021 - search.proquest.com
The cell surface glycocalyx is a dense layer of macromolecules of variant structure and size, the latter of which is an underappreciated factor in many cellular functions, such as cell/…
Number of citations: 0 search.proquest.com
PY Hsieh, FC Meng, CW Guo, KH Hu, YL Shih… - …, 2021 - Wiley Online Library
The imaging of peptidoglycan (PGN) dynamics in living bacteria facilitates the understanding of PGN biosynthesis and wall‐targeting antibiotics. The main tools for imaging bacterial …
G Lamanna, CR Smulski, N Chekkat… - … A European Journal, 2013 - Wiley Online Library
We have developed a straightforward strategy to multimerize an apoptogenic peptide that mimics the natural tumor necrosis factor‐related apoptosis‐inducing ligand (TRAIL) by using …

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